molecular formula C15H17N3O2S2 B4737826 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE

2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE

Cat. No.: B4737826
M. Wt: 335.4 g/mol
InChI Key: BWBJLIJBIJYSTF-UHFFFAOYSA-N
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Description

2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked to an ethyl phenylcarbamate moiety through a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the formation of the ethyl phenylcarbamate moiety and its attachment to the pyrimidine ring via a sulfanyl bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the carbamate group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.

Scientific Research Applications

2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical changes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-METHYLCARBAMATE
  • 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-ETHYLCARBAMATE

Uniqueness

Compared to similar compounds, 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE exhibits unique properties due to the presence of the phenyl group, which can influence its chemical reactivity, biological activity, and potential applications. The phenyl group may enhance its binding affinity to certain molecular targets, making it a more effective compound in specific contexts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)sulfanylethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11-10-13(18-14(16-11)21-2)22-9-8-20-15(19)17-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJLIJBIJYSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)SCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE
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2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE
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2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ETHYL N-PHENYLCARBAMATE

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